N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-tert-butylbenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-tert-butylbenzamide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-tert-butylbenzamide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with substituted benzaldehydes, followed by cyclization to form the benzothiazole ring . The reaction conditions typically include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid . Industrial production methods may involve more efficient processes like microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-tert-butylbenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-tert-butylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydroorotase and DNA gyrase by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-tert-butylbenzamide can be compared with other benzothiazole derivatives such as:
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C24H21ClN2OS |
---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C24H21ClN2OS/c1-24(2,3)16-10-8-15(9-11-16)22(28)26-17-12-13-18(19(25)14-17)23-27-20-6-4-5-7-21(20)29-23/h4-14H,1-3H3,(H,26,28) |
InChI Key |
KFYXQMDNMYVUNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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